molecular formula C13H10IN B14433160 Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- CAS No. 6772-85-6

Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)-

Cat. No.: B14433160
CAS No.: 6772-85-6
M. Wt: 307.13 g/mol
InChI Key: WRQGEDHMZRDHGA-CMDGGOBGSA-N
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Description

Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C₁₃H₁₀IN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-(2-iodophenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- typically involves the reaction of 2-iodobenzaldehyde with pyridine-2-ylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Products with various functional groups replacing the iodine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Saturated derivatives with the double bond reduced.

Scientific Research Applications

Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- involves its interaction with molecular targets through its functional groups. The iodine atom and the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(2-(2-bromophenyl)ethenyl)-, (E)
  • Pyridine, 2-(2-(2-chlorophenyl)ethenyl)-, (E)
  • Pyridine, 2-(2-(2-fluorophenyl)ethenyl)-, (E)

Uniqueness

Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in substitution reactions and as a precursor for further functionalization.

Properties

CAS No.

6772-85-6

Molecular Formula

C13H10IN

Molecular Weight

307.13 g/mol

IUPAC Name

2-[(E)-2-(2-iodophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10IN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+

InChI Key

WRQGEDHMZRDHGA-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)I

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)I

Origin of Product

United States

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